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N-(2-iodophenyl)pyridine-2-carboxamide is an organic compound characterized by its unique structure, featuring a pyridine ring substituted with an iodine atom and a carboxamide functional group. The molecular formula for this compound is C11H8IN3O, and it is known for its potential applications in medicinal chemistry and material science. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.
Research indicates that compounds related to N-(2-iodophenyl)pyridine-2-carboxamide exhibit various biological activities. For instance, derivatives of carboxamides have been shown to possess inhibitory effects against certain pathogens, including Trypanosoma brucei, which causes sleeping sickness . The structure-activity relationship suggests that modifications in the amine and aromatic substituents can significantly impact potency and selectivity against biological targets.
The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide typically involves several steps:
Industrial production methods may optimize these synthetic routes for higher yields and purity.
N-(2-iodophenyl)pyridine-2-carboxamide has potential applications in:
Several compounds share structural similarities with N-(2-iodophenyl)pyridine-2-carboxamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-bromophenyl)pyridine-2-carboxamide | Bromine substitution instead of iodine | Potentially different biological activity profiles |
| N-(2-chlorophenyl)pyridine-2-carboxamide | Chlorine substitution | May exhibit different reactivity due to chlorine's properties |
| N-(3-nitrophenyl)pyridine-2-carboxamide | Nitro group substitution | Increased polarity may affect solubility and bioavailability |
| N-(4-methylphenyl)pyridine-2-carboxamide | Methyl group substitution | Alters steric hindrance and electronic properties |
The uniqueness of N-(2-iodophenyl)pyridine-2-carboxamide lies in the presence of the iodine atom, which enhances its reactivity compared to similar compounds. This characteristic makes it particularly interesting for further research in medicinal chemistry and synthetic applications.
The chemical identity of N-(2-iodophenyl)pyridine-2-carboxamide is defined by its systematic IUPAC name, N-(2-iodophenyl)pyridine-2-carboxamide, which precisely describes its molecular structure. The compound’s backbone consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) linked via a carboxamide group to a 2-iodophenyl substituent.
The molecular formula, C₁₂H₉IN₂O, reflects its composition:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉IN₂O | |
| Molecular Weight | 324.12 g/mol | |
| IUPAC Name | N-(2-iodophenyl)pyridine-2-carboxamide | |
| SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)I | |
| InChI Key | XEQQIWIXIHWXLH-UHFFFAOYSA-N |
The carboxamide group bridges the pyridine and iodophenyl rings, creating a planar conformation that facilitates π-π stacking interactions. The iodine atom’s electronegativity and large atomic radius introduce dipole moments and steric effects, which can modulate solubility and crystallinity.
This compound is recognized by several synonyms, including:
These alternate names reflect its utility in diverse chemical databases and commercial inventories, underscoring its role as a building block in organic synthesis.
The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide is rooted in advancements in pyridine chemistry, which evolved significantly during the 20th century. Early methods for pyridine synthesis relied on coal tar extraction, but modern approaches emphasize catalytic and multicomponent reactions.
A plausible route to N-(2-iodophenyl)pyridine-2-carboxamide involves:
This sequence exemplifies the convergence of classical functional group transformations and modern catalytic methods in heterocyclic chemistry.
N-(2-Iodophenyl)pyridine-2-carboxamide belongs to a broader class of pyridine carboxamides, which are characterized by a pyridine ring substituted with a carboxamide group. Structural variations within this class arise from differences in:
The iodine atom in N-(2-iodophenyl)pyridine-2-carboxamide distinguishes it from these analogues by:
The electron-withdrawing nature of the carboxamide group (-CONH-) deactivates the pyridine ring toward electrophilic substitution, directing reactions to the iodophenyl moiety. Conversely, the iodine atom’s inductive (-I) effect slightly withdraws electron density from the phenyl ring, moderating its reactivity in nucleophilic environments.
Single-crystal X-ray diffraction studies of analogous compounds, such as N-(4-iodophenyl)quinoline-2-carboxamide, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 15.1 Å, and β = 112.5° [2]. For N-(2-iodophenyl)pyridine-2-carboxamide, preliminary crystallographic data suggest a similar monoclinic arrangement, with the pyridine and phenyl rings forming a dihedral angle of approximately 84.5° [4]. The carboxamide group adopts a planar configuration, facilitating intermolecular N–H···O hydrogen bonds (2.85–2.92 Å) that stabilize the crystal lattice [3].
Table 1: Crystallographic parameters for N-(2-iodophenyl)pyridine-2-carboxamide analogs
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Monoclinic | [2] |
| Space group | P2₁/c | [2] |
| Unit cell volume | 1,650 ų | [2] |
| Dihedral angle (pyridine-phenyl) | 84.5° | [4] |
The molecular structure comprises a pyridine ring (C₅H₄N) connected to a 2-iodophenyl group via a carboxamide (–CONH–) linker. Key bond lengths include:
The iodine atom induces steric and electronic effects, distorting the phenyl ring and influencing packing motifs. Non-covalent interactions, such as C–H···π (3.42 Å) and π–π stacking (3.65 Å), further stabilize the supramolecular architecture [3].
¹H NMR spectra (400 MHz, CDCl₃) of N-(2-iodophenyl)pyridine-2-carboxamide show the following key resonances:
The deshielding effect of the iodine atom shifts ortho and meta protons downfield by 0.3–0.5 ppm compared to non-iodinated analogs [5].
¹³C NMR (100 MHz, CDCl₃) data include:
IR spectra (KBr pellet, cm⁻¹) exhibit characteristic peaks:
Electron ionization (EI-MS) reveals:
The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide represents a significant challenge in modern organic chemistry, requiring careful consideration of both the amide bond formation and the strategic introduction of the iodo substituent. This comprehensive analysis examines three distinct synthetic approaches: conventional amidation routes, catalytic coupling methods for iodine incorporation, and environmentally sustainable green chemistry alternatives.
Traditional amidation methodologies remain the cornerstone for carboxamide synthesis, offering proven reliability and broad substrate scope. The formation of N-(2-iodophenyl)pyridine-2-carboxamide through conventional routes typically involves the activation of pyridine-2-carboxylic acid followed by coupling with 2-iodoaniline [1] [2] [3].
Thionyl Chloride Methodology
The most established approach utilizes thionyl chloride for acid chloride formation, followed by aminolysis. Pyridine-2-carboxylic acid reacts with thionyl chloride under reflux conditions to generate the corresponding acid chloride, which subsequently undergoes nucleophilic attack by 2-iodoaniline [4] [5]. This method typically achieves yields of 75-95% but requires careful handling due to the evolution of toxic sulfur dioxide and hydrogen chloride gases [6].
The reaction proceeds through a chlorosulfite intermediate, making the hydroxyl group a superior leaving group [4]. The mechanism involves initial nucleophilic attack on the electrophilic sulfur center, followed by elimination and subsequent aminolysis. Temperature control is critical, with reflux conditions (80-120°C) maintained for 2-6 hours to ensure complete conversion [5].
Carbodiimide-Based Coupling Systems
Modern amidation protocols predominantly employ carbodiimide coupling reagents, which offer milder conditions and superior functional group tolerance. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-hydroxybenzotriazole has emerged as a particularly effective system for pyridine carboxamide synthesis [7] [8].
Research demonstrates that EDC·HCl in combination with HOBt and diisopropylethylamine provides optimal results for electron-deficient anilines, achieving conversions of 80-98% within 15-45 minutes at 60°C [7] [9]. The water-soluble urea byproduct facilitates purification through simple aqueous workup, making this approach particularly attractive for pharmaceutical applications [8].
Advanced Coupling Reagents
For challenging substrates or when minimal epimerization is required, benzotriazole-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) demonstrate superior performance [10] [11]. HATU activation of pyridine-2-carboxylic acid proceeds rapidly at room temperature, generating highly reactive intermediates that couple efficiently with hindered or electron-deficient anilines [11].
The mechanism involves formation of an active ester intermediate through nucleophilic attack of the carboxylate on the activated triazole system, followed by aminolysis to yield the desired carboxamide [10]. Yields typically range from 85-99% with reaction times of 30 minutes to 2 hours [11].
| Method | Reagents | Typical Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SOCl₂, pyridine or TEA | Reflux, 2-6 hours | 75-95 | High yields, proven method | Toxic gases evolved |
| EDC/HOBt Coupling | EDC·HCl, HOBt, DIPEA | RT to 60°C, 15-45 min | 80-98 | Water-soluble urea byproduct | Limited to certain substrates |
| HATU/DIPEA Coupling | HATU, DIPEA, DMF | RT, 30 min to 2 hours | 85-99 | Minimal epimerization | Expensive reagent |
| DCC/DMAP Coupling | DCC, DMAP, DCM | RT, 1-4 hours | 70-90 | Good for hindered substrates | Side reactions possible |
| CDI/Et₃N Coupling | CDI, Et₃N, THF | RT, 2-8 hours | 75-92 | Mild conditions | Longer reaction times |
The development of environmentally sustainable synthetic methodologies represents a critical priority in modern pharmaceutical and fine chemical manufacturing. Green chemistry approaches to carboxamide synthesis focus on reducing waste generation, minimizing energy consumption, and eliminating hazardous reagents while maintaining synthetic efficiency [18] [19] [20].
Biocatalytic Amidation Systems
Enzymatic approaches to amide bond formation offer exceptional selectivity and operate under mild, environmentally benign conditions [21] [22] [23]. Candida antarctica lipase B has emerged as a particularly versatile biocatalyst for direct amidation reactions, operating efficiently in green solvents such as cyclopentyl methyl ether [21].
The enzymatic methodology employs carboxylic acids and amines in stoichiometric ratios, achieving excellent conversions (85-98%) without requiring activating reagents or generating toxic byproducts [21]. Reaction conditions are remarkably mild (40-60°C, atmospheric pressure), and the enzyme can be recycled multiple times without significant activity loss [21].
Recent advances in protein engineering have expanded the substrate scope of amide bond synthetases, with ancestral enzyme reconstruction providing catalysts with enhanced thermostability and altered specificity profiles [19] [22]. These developments enable the coupling of previously challenging substrate combinations while maintaining the environmental advantages of biocatalysis.
Microwave-Assisted Synthetic Approaches
Microwave irradiation provides a powerful tool for accelerating organic transformations while reducing energy consumption and reaction times [24] [25] [26]. The selective heating of polar molecules through dielectric coupling enables rapid temperature elevation and enhanced reaction rates [27].
For carboxamide synthesis, microwave assistance reduces reaction times from hours to minutes while often improving yields and selectivity [24]. The synthesis of fluorescein, typically requiring 10 hours under conventional heating, proceeds in 35 minutes under microwave conditions [24]. Similarly, aspirin synthesis yields increase from 85% to 97% using microwave acceleration [24].
The technology is particularly effective for heterocyclic synthesis, with oxide catalysts such as modified alumina enabling gas-phase reactions at 350-500°C with yields approaching 98.9% [25] [27]. However, scale-up remains challenging due to limited microwave penetration depth, though flow chemistry integration offers potential solutions [26].
Solvent-Free Reaction Conditions
Elimination of organic solvents represents a fundamental green chemistry principle, offering enhanced selectivity, simplified purification, and reduced environmental impact [28] [27] [29]. Solvent-free amidation proceeds through direct reaction of neat reagents, often facilitated by grinding, thermal activation, or solid-phase catalysis [27].
Common approaches include reaction on mineral supports such as alumina, silica, or clay surfaces, which provide both catalytic activation and heat distribution [27]. These methodologies are applicable to various reaction types including condensations, cyclizations, and oxidation-reduction processes [28].
Recent developments demonstrate that solvent-free conditions can achieve comparable conversion rates with reduced catalyst loading, particularly when enantioselectivity is not required [29]. The approach is readily scalable and eliminates solvent recovery and waste treatment requirements [28].
Electrochemical Synthetic Methods
Electrochemical activation provides an oxidant-free approach to carboxamide synthesis, utilizing electrical energy to drive chemical transformations [30] [31]. The methodology employs potassium iodide as a mediator, generating pyridine acyl radicals that react with amines to furnish diverse carboxamide products [30].
Operating conditions are remarkably mild (aqueous medium, moderate pressure), with reaction times of 20 minutes achieving yields up to 96% [30]. The approach avoids stoichiometric oxidizing reagents and operates in green solvents, making it particularly attractive for continuous flow applications [31].
The electrochemical method tolerates primary amines, secondary amines, and ammonia as coupling partners, providing broad synthetic scope [30]. Integration with flow chemistry enables safe handling of carbon monoxide and scalable operation for industrial applications [31].
Aqueous Medium Reactions
Water as a reaction medium represents the ultimate green solvent, offering safety, availability, and benign waste streams [32] [20] [7]. Recent developments in surfactant-mediated chemistry enable organic transformations in aqueous environments through micellar catalysis [32] [7].
The use of aqueous micelles of PS-750-M dramatically enhances reaction rates while maintaining high yields (75-92%) [7]. Reactions proceed at moderate temperatures (60°C) with completion in 15-45 minutes, and product precipitation facilitates simple isolation through filtration [7].
This methodology is particularly valuable for pharmaceutical applications, where aqueous waste streams are preferred and product purity requirements are stringent [32]. The approach has been successfully scaled to gram quantities while maintaining consistent performance [7].
| Green Approach | Key Features | Conditions | Yield Range (%) | Environmental Benefits | Scale Potential | Limitations |
|---|---|---|---|---|---|---|
| Biocatalytic Amidation | Candida antarctica lipase B | CPME solvent, 40-60°C | 85-98 | Biodegradable catalyst | Industrial viable | Substrate specificity |
| Microwave-Assisted Synthesis | MW irradiation, reduced time | 350-500°C, 5-35 min | 80-97 | Energy efficient heating | Limited by penetration | Scale-up challenges |
| Solvent-Free Conditions | Neat reactants, no solvent | Grinding/heating, RT-150°C | 70-95 | No solvent waste | Easily scalable | Heat distribution issues |
| Electrochemical Synthesis | KI mediator, no oxidants | 15 bar CO, 20 min | 60-96 | No chemical oxidants | Flow chemistry compatible | Equipment requirements |
| Aqueous Medium Reactions | Water as solvent medium | PS-750-M micelles, 60°C | 75-92 | Aqueous waste streams | Pharmaceutical relevant | Product precipitation needed |
The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide exemplifies the complexity of modern pharmaceutical intermediate synthesis, requiring integration of multiple synthetic transformations while balancing efficiency, selectivity, and environmental sustainability. The methodologies discussed provide a comprehensive framework for approaching this synthetic challenge, with each approach offering distinct advantages depending on specific requirements for scale, purity, and environmental impact.
| Methodology Category | Typical Yield (%) | Reaction Time | Environmental Impact | Cost Efficiency | Scalability | Substrate Tolerance |
|---|---|---|---|---|---|---|
| Conventional Amidation | 75-99 | 15 min - 6 h | Moderate to High | Moderate | High | Broad |
| Catalytic Iodination | 45-99 | 30 min - 6 h | Moderate | Variable | Moderate to High | Broad |
| Green Alternatives | 60-98 | 5 min - 4 h | Low | High | Variable | Limited to Moderate |